L-cystine hydrochloride basic properties
L-cystine hydrochloride basic properties
An In-Depth Technical Guide to the Core Properties of L-Cystine Hydrochloride
This technical guide provides a comprehensive overview of the basic properties, synthesis, biological significance, and analytical methodologies for L-cystine hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. L-cystine, a disulfide-linked dimer of the amino acid cysteine, is a crucial component in various biological and pharmaceutical applications. Its hydrochloride salt form offers enhanced stability and solubility.
Physicochemical Properties
L-cystine hydrochloride is the salt form of the amino acid L-cystine. It is important to distinguish it from L-cysteine hydrochloride, the salt of the monomeric amino acid, which is the reduced form. L-cysteine hydrochloride is often used as a more stable precursor to L-cysteine in various applications.[1] The fundamental properties are summarized below for clarity and comparison.
Table 1: Physicochemical Properties of L-Cystine Hydrochloride
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid;hydrochloride | [2] |
| Molecular Formula | C₆H₁₃ClN₂O₄S₂ | [2] |
| Molecular Weight | 276.8 g/mol | [2] |
| CAS Number | 438633-05-7 (specific); L-Cystine hydrochloride (general) | [2] |
| Appearance | White crystalline powder | [3] |
| Parent Compound | L-Cystine (CID: 67678) | [2] |
| Component Compounds | L-Cystine, Hydrochloric Acid |[2] |
Table 2: Physicochemical Properties of L-Cysteine Hydrochloride (Anhydrous)
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2R)-2-amino-3-sulfanylpropanoic acid;hydrochloride | [4] |
| Molecular Formula | C₃H₈ClNO₂S | [1][4] |
| Molecular Weight | 157.62 g/mol | [1][4] |
| CAS Number | 52-89-1 | [1][4] |
| Melting Point | 175 - 180 °C (with decomposition) | [1] |
| Solubility | Soluble in water, ethanol, ammonia, acetic acid. | [1][5] |
| Stability | More stable than L-cysteine. Sensitive to light, moisture, and air.[1] Incompatible with strong oxidizing agents.[5] |
Synthesis and Manufacturing
L-cysteine hydrochloride is typically produced via the reduction of L-cystine. A common industrial method involves an electrochemical process.[6] This approach is efficient and avoids the use of harsh chemical reductants that can lead to contamination.[6]
Experimental Protocol: Electrolytic Synthesis of L-Cysteine Hydrochloride Monohydrate
The following protocol is a representative example based on published industrial methods for the reduction of L-cystine.[7]
-
Acidification Reaction: L-cystine is introduced into a ceramic reaction kettle as the primary raw material. Hydrochloric acid and water are added as auxiliary materials to create an acidic reaction mixture.
-
Decoloration and Filtration: Activated carbon is added to the mixture in a decoloring reaction kettle to remove impurities. The mixture is then filtered to yield a clarified solution.
-
Electrolytic Reduction: The filtered solution is transferred to an electrolytic cell. A controlled voltage and current density are applied to initiate the electrochemical reduction of the disulfide bond in L-cystine, converting it to L-cysteine.
-
Concentration: Following electrolysis, the resulting L-cysteine hydrochloride solution is concentrated under vacuum to increase the solute concentration and facilitate crystallization.
-
Crystallization and Separation: The concentrated solution is cooled, often in an ice bath, to induce crystallization of L-cysteine hydrochloride monohydrate.[8] The resulting crystals are then separated from the mother liquor using a centrifuge.
-
Drying: The separated crystals are dried in a vacuum dryer at a controlled temperature (e.g., 75-85°C) for a specific duration (4-6 hours) to obtain the final, purified product.[7]
Biological Role and Signaling Pathways
In biological systems, L-cystine serves as a key, stable source of L-cysteine. Cells import L-cystine, which is then rapidly reduced to two molecules of L-cysteine. L-cysteine is a cornerstone of cellular antioxidant defense, primarily as a rate-limiting precursor for the synthesis of glutathione (GSH).[1][9] Glutathione is a critical tripeptide that neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[9] This L-cystine-glutathione axis is fundamental for maintaining redox homeostasis.[9]
Analytical Methodologies
Accurate quantification of L-cysteine and its derivatives is essential for quality control and research. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) with pre-column derivatization, is a widely used and robust method.[10][11] Derivatization is necessary to introduce a chromophore or fluorophore, making the amino acid detectable by UV-Vis or fluorescence detectors.
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
The following is a representative protocol for the determination of L-cysteine hydrochloride in a pharmaceutical preparation using 2,4-dinitrochlorobenzene (DNCB) as the derivatizing agent.[11]
-
Standard and Sample Preparation: Prepare a stock solution of L-cysteine hydrochloride standard in a suitable solvent (e.g., purified water). Prepare the sample solution (e.g., from an injection) by diluting it to fall within the linear range of the calibration curve.
-
Pre-column Derivatization:
-
To an aliquot of the standard or sample solution, add the derivatizing agent, 2,4-dinitrochlorobenzene.
-
The reaction is typically carried out in a buffered, alkaline medium (e.g., pH 8.2) to facilitate the reaction between DNCB and the thiol group of cysteine.
-
Incubate the mixture at a controlled temperature for a specific time to ensure complete derivatization.
-
-
Chromatographic Conditions:
-
HPLC System: A standard RP-HPLC system equipped with a UV detector.
-
Column: Agilent HC C18 column (4.6 mm × 250 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.014 mol·L⁻¹ K₂HPO₄), typically in a 50:50 ratio, adjusted to a specific pH (e.g., 8.2).[11]
-
Flow Rate: 1.0 mL·min⁻¹.[11]
-
Detection Wavelength: 360 nm.[11]
-
-
Analysis and Quantification: Inject the derivatized standard and sample solutions into the HPLC system. The concentration of L-cysteine hydrochloride in the sample is determined by comparing its peak area to a calibration curve generated from the derivatized standards.
Applications in Research and Drug Development
L-cystine hydrochloride and its related compounds are utilized across multiple industries.
-
Pharmaceuticals: It serves as a precursor in drug synthesis and is used as a mucolytic agent in respiratory medications to break down mucus.[3] It is also a component in parenteral nutrition solutions and acts as a detoxifying agent.[3][12]
-
Food Industry: Used as a dough conditioner to improve the texture of baked goods and as an antioxidant in products like natural fruit juices.[4][13]
-
Cosmetics: Incorporated into formulations as an antioxidant and reducing agent.[4]
-
Research: In cell culture, it is a key supplement for maintaining cellular health and mitigating oxidative stress.
Safety and Handling
L-cysteine hydrochloride is classified as a hazardous substance and requires careful handling.
Table 3: Safety and Handling Information | Category | Information | Reference | | :--- | :--- | :--- | | Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[13][14] | | Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P271: Use only in a well-ventilated area. |[13][14] | | First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[14][15]Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[14][15]Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14][15] | | Storage | Store in a dry, cool, and well-ventilated place.[13] Keep container tightly closed.[14] Store locked up.[14] | | Incompatibilities | Strong oxidizing agents, some metals.[1][5] | | Fire Fighting | Use water, foam, or dry extinguishing powder. The substance is combustible.[16] |
References
- 1. chembk.com [chembk.com]
- 2. L-cystine hydrochloride | C6H13ClN2O4S2 | CID 16217312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the Versatile Applications and Properties of L-Cysteine Hydrochloride Anhydrous in Industrial and Biochemical Fields_Chemicalbook [chemicalbook.com]
- 4. Cysteine Hydrochloride | C3H8ClNO2S | CID 60960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Cysteine hydrochloride monohydrate | 7048-04-6 [chemicalbook.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. CN103103554A - Production method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]
- 8. CN111118531A - Preparation method of L-cysteine hydrochloride monohydrate - Google Patents [patents.google.com]
- 9. Exploring the Biological Significance of L-Cystine in Cellular Systems - YuanFa [nb-chenrun.com]
- 10. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 11. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. fishersci.com [fishersci.com]
- 14. redox.com [redox.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
